1-methyl-N~4~-(4-methylphenyl)-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
1-METHYL-N4-(4-METHYLPHENYL)-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anti-cancer properties. This compound, in particular, has been studied for its inhibitory effects on specific protein kinases, making it a subject of interest in medicinal chemistry .
Preparation Methods
The synthesis of 1-METHYL-N4-(4-METHYLPHENYL)-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves several steps. One common method includes the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with appropriate amines under controlled conditions . The reaction typically requires the use of solvents like toluene and catalysts such as diethylisopropylamine. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-METHYL-N4-(4-METHYLPHENYL)-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound has been studied for its effects on cell proliferation and apoptosis.
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects primarily by inhibiting protein tyrosine kinases (PTKs), which play a crucial role in cellular activities such as growth, differentiation, and metabolism . By binding to the ATP-binding site of these kinases, it prevents their activation and subsequent signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives such as:
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- N4-Methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Compared to these compounds, 1-METHYL-N4-(4-METHYLPHENYL)-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE exhibits unique properties such as higher specificity for certain protein kinases and better pharmacokinetic profiles .
Properties
Molecular Formula |
C16H20N6 |
---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
1-methyl-4-N-(4-methylphenyl)-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H20N6/c1-4-9-17-16-20-14(13-10-18-22(3)15(13)21-16)19-12-7-5-11(2)6-8-12/h5-8,10H,4,9H2,1-3H3,(H2,17,19,20,21) |
InChI Key |
BYPOBIONSVEBTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
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